

# physical and chemical properties of 1-Bromo-2-methoxy-2-methylpropane

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## Compound of Interest

Compound Name: 1-Bromo-2-methoxy-2-methylpropane

Cat. No.: B011694

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## An In-depth Technical Guide to 1-Bromo-2-methoxy-2-methylpropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **1-Bromo-2-methoxy-2-methylpropane**, a halogenated ether with potential applications in organic synthesis and drug discovery. Due to the limited availability of experimental data for this specific compound, this guide incorporates predicted data alongside experimental data for the closely related compound, 1-bromo-2-methylpropane, for comparative purposes.

## Chemical Identity and Structure

**1-Bromo-2-methoxy-2-methylpropane** is a bifunctional organic compound featuring both a bromo and a methoxy group. Its structure consists of a propane backbone with a bromine atom on the first carbon and a methoxy and a methyl group on the second carbon.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	1-bromo-2-methoxy-2-methylpropane[ <a href="#">1</a> ]
CAS Number	19752-21-7[ <a href="#">1</a> ][ <a href="#">2</a> ]
Molecular Formula	C <sub>5</sub> H <sub>11</sub> BrO[ <a href="#">1</a> ][ <a href="#">2</a> ]
Molecular Weight	167.04 g/mol [ <a href="#">1</a> ]
SMILES	CC(C)(OC)CBr[ <a href="#">2</a> ]
InChI	InChI=1S/C5H11BrO/c1-5(2,4-6)7-3/h4H2,1-3H3[ <a href="#">1</a> ]
InChIKey	NBLDQRVLOJJCCJ-UHFFFAOYSA-N[ <a href="#">1</a> ]

## Physical Properties

Experimental physical property data for **1-Bromo-2-methoxy-2-methylpropane** is not readily available in the literature. The following table presents computed properties for the target compound and experimental data for the structurally similar 1-bromo-2-methylpropane for reference.

Table 2: Physical Properties

Property	1-Bromo-2-methoxy-2-methylpropane (Predicted)	1-bromo-2-methylpropane (Experimental)
Boiling Point	Not available	90-92 °C
Melting Point	Not available	Not available
Density	Not available	1.26 g/mL
Refractive Index	Not available	1.435
XLogP3	1.5[ <a href="#">1</a> ]	2.3
Topological Polar Surface Area	9.2 Å <sup>2</sup> [ <a href="#">1</a> ]	0 Å <sup>2</sup>

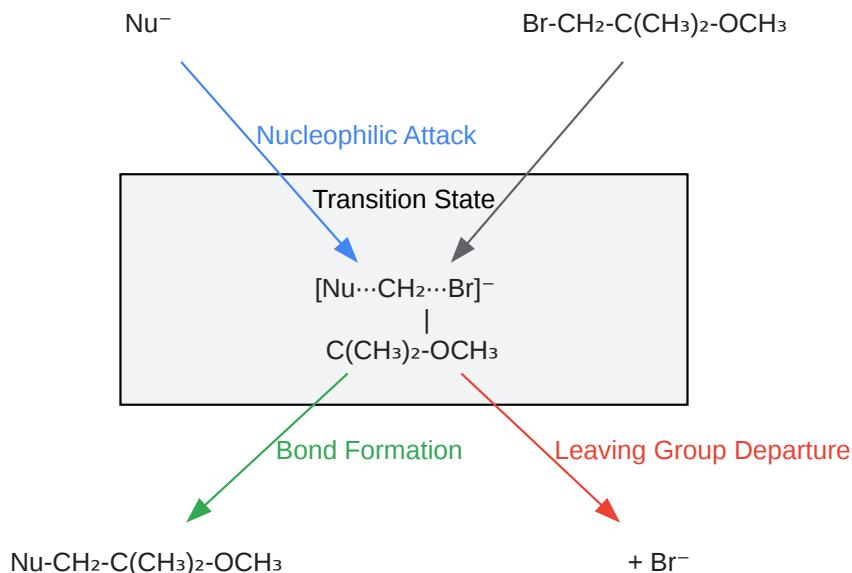
## Chemical Properties and Reactivity

**1-Bromo-2-methoxy-2-methylpropane** is expected to exhibit reactivity characteristic of primary alkyl halides. The presence of a methoxy group at the beta-position may influence its reactivity through neighboring group participation.

Key aspects of its chemical reactivity include:

- Nucleophilic Substitution ( $S_N2$ ): As a primary alkyl halide, it is a good candidate for  $S_N2$  reactions, where a nucleophile attacks the carbon bearing the bromine atom, leading to the displacement of the bromide ion.
- Elimination Reactions (E2): In the presence of a strong, sterically hindered base, it may undergo E2 elimination to form an alkene.
- Neighboring Group Participation: The lone pair of electrons on the oxygen atom of the methoxy group can potentially act as an internal nucleophile, participating in substitution reactions and possibly leading to the formation of cyclic intermediates. This can affect the rate and stereochemistry of the reaction.

A potential  $S_N2$  reaction pathway is illustrated in the following diagram:



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Caption: Generalized  $S_n2$  reaction of **1-Bromo-2-methoxy-2-methylpropane**.

## Spectroscopic Data

Experimental spectroscopic data for **1-Bromo-2-methoxy-2-methylpropane** is not widely available. This section provides predicted spectral data for the target compound and experimental data for 1-bromo-2-methylpropane for comparison.

Table 3: Predicted  $^1H$  NMR Data for **1-Bromo-2-methoxy-2-methylpropane**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.5	Singlet	2H	$-\text{CH}_2\text{Br}$
~3.2	Singlet	3H	$-\text{OCH}_3$
~1.3	Singlet	6H	$-\text{C}(\text{CH}_3)_2$

Table 4: Predicted  $^{13}\text{C}$  NMR Data for **1-Bromo-2-methoxy-2-methylpropane**

Chemical Shift (ppm)	Assignment
~75	$-\text{C}(\text{CH}_3)_2$
~50	$-\text{OCH}_3$
~40	$-\text{CH}_2\text{Br}$
~25	$-\text{C}(\text{CH}_3)_2$

Infrared (IR) Spectroscopy: The IR spectrum of **1-Bromo-2-methoxy-2-methylpropane** is expected to show characteristic peaks for C-H, C-O, and C-Br bonds. For comparison, the experimental IR spectrum of 1-bromo-2-methylpropane exhibits the following significant absorptions:

- C-H stretching:  $2960\text{-}2850\text{ cm}^{-1}$
- C-H bending:  $1470\text{-}1365\text{ cm}^{-1}$
- C-Br stretching:  $650\text{-}550\text{ cm}^{-1}$

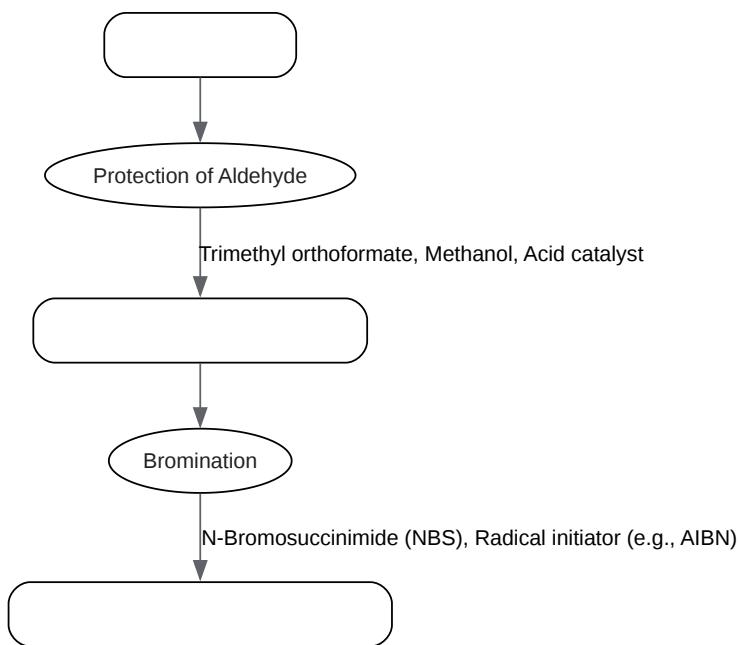
Mass Spectrometry: The mass spectrum of **1-Bromo-2-methoxy-2-methylpropane** is expected to show a molecular ion peak ( $\text{M}^+$ ) and a characteristic  $\text{M}+2$  peak of similar intensity due to the presence of the bromine isotopes ( $^{79}\text{Br}$  and  $^{81}\text{Br}$ ). Common fragmentation patterns would likely involve the loss of a bromine radical, a methoxy radical, or methyl groups.

## Experimental Protocols

A specific, validated experimental protocol for the synthesis of **1-Bromo-2-methoxy-2-methylpropane** is not readily found in the literature. However, a plausible synthetic route can be adapted from the synthesis of structurally similar compounds, such as 1-bromo-2,2-dimethoxypropane[3].

### Proposed Synthesis of **1-Bromo-2-methoxy-2-methylpropane**:

This proposed two-step synthesis starts from isobutyraldehyde.



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Caption: Proposed synthetic workflow for **1-Bromo-2-methoxy-2-methylpropane**.

#### Step 1: Protection of the Aldehyde

- Reactants: Isobutyraldehyde, trimethyl orthoformate, methanol, and a catalytic amount of a strong acid (e.g., HCl).
- Procedure: a. Dissolve isobutyraldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. b. Add trimethyl orthoformate to the solution. c. Add a catalytic amount of concentrated hydrochloric acid. d. Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, neutralize the acid with a weak base (e.g., sodium bicarbonate solution). f. Extract the product with a suitable organic solvent (e.g., diethyl ether). g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,2-dimethoxy-2-methylpropane.

#### Step 2: Bromination

- Reactants: 2,2-Dimethoxy-2-methylpropane, N-Bromosuccinimide (NBS), and a radical initiator (e.g., azobisisobutyronitrile - AIBN) in a non-polar solvent (e.g., carbon tetrachloride).
- Procedure: a. Dissolve the acetal from Step 1 in carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. b. Add NBS and a catalytic amount of AIBN to the solution. c. Heat the reaction mixture to reflux. The reaction should be initiated by light or heat. d. Monitor the reaction progress by gas chromatography (GC) or TLC. e. Upon completion, cool the reaction mixture to room temperature. f. Filter off the succinimide byproduct. g. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine. h. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by fractional distillation under reduced pressure to yield **1-Bromo-2-methoxy-2-methylpropane**.

Note: This is a proposed protocol and would require optimization of reaction conditions and purification methods. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

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## References

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